molecular formula C5H8O2 B7766562 delta-Valerolactone CAS No. 26354-94-9

delta-Valerolactone

Cat. No.: B7766562
CAS No.: 26354-94-9
M. Wt: 100.12 g/mol
InChI Key: OZJPLYNZGCXSJM-UHFFFAOYSA-N
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Chemical Reactions Analysis

Delta-Valerolactone undergoes various chemical reactions, including ring-opening polymerization, oxidation, and reduction. In ring-opening polymerization, this compound can be polymerized using catalysts such as scandium triflate to produce polyesters . It can also undergo oxidation reactions, such as the Baeyer-Villiger oxidation of cyclopentanone to produce this compound using oxidants like hydrogen peroxide in acetic acid . Major products formed from these reactions include polyesters and other polymeric materials.

Comparison with Similar Compounds

Delta-Valerolactone is similar to other lactones such as gamma-Valerolactone and epsilon-Caprolactone. it is unique in its ability to produce polyesters with different properties compared to these other lactones. Gamma-Valerolactone, for example, is commonly used as a solvent and fuel additive, while this compound is primarily used in the production of polyesters . Other similar compounds include beta-Butyrolactone and alpha-Angelica lactone, which also undergo ring-opening polymerization to form polyesters .

Properties

IUPAC Name

oxan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O2/c6-5-3-1-2-4-7-5/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZJPLYNZGCXSJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

26354-94-9
Record name Poly-δ-valerolactone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26354-94-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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DSSTOX Substance ID

DTXSID6044438
Record name Tetrahydro-2H-pyran-2-one
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Molecular Weight

100.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 2H-Pyran-2-one, tetrahydro-
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CAS No.

542-28-9, 26354-94-9
Record name δ-Valerolactone
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name delta-Valerolactone
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Record name Poly-delta-valerolactone
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Record name NSC65442
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Record name 5-Valerolactone
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Record name 2H-Pyran-2-one, tetrahydro-
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Record name Tetrahydro-2H-pyran-2-one
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Record name δ-valerolactone
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Record name DELTA-VALEROLACTONE
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Synthesis routes and methods

Procedure details

A mixture of 3 mmole of tetrahydropyran, 10 mole % of N-hydroxyphthalimide relative to tetrahydropyran, 0.5 mole % of acetylacetonatocobalt(II) Co(AA)2 relative to tetrahydropyran, and 5 ml of acetic acid was stirred for 15 hours at 60° C. under an oxygen atmosphere. The products in the reaction mixture were analyzed by gas chromarography, and, as a result, tetrahydropyran was converted into δ-valerolactone (yield 28%), glutaric acid (yield 11%) and glutaric anhydride (yield 9%) with a conversion of 67%.
Quantity
3 mmol
Type
reactant
Reaction Step One
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0 (± 1) mol
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[Compound]
Name
Co(AA)2
Quantity
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reactant
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0 (± 1) mol
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reactant
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Quantity
5 mL
Type
reactant
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Yield
28%
Yield
11%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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